molecular formula C15H24N2O4S B4911871 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide

Cat. No.: B4911871
M. Wt: 328.4 g/mol
InChI Key: MSANIAHGRPMJPY-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to sulfonation to introduce the sulfamoyl group. The final step involves the acylation of the intermediate with N-propylacetamide under controlled conditions to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Scientific Research Applications

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also play a role in binding to cellular receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid: This compound shares a similar structure but has an acetic acid group instead of an acetamide group.

    2-methyl-4-(propan-2-ylsulfamoyl)phenol: This compound lacks the phenoxy and acetamide groups but retains the sulfamoyl group.

Uniqueness

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-8-16-15(18)10-21-14-7-6-13(9-12(14)4)22(19,20)17-11(2)3/h6-7,9,11,17H,5,8,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANIAHGRPMJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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